Barium-131
Description
Properties
CAS No. |
14914-75-1 |
|---|---|
Molecular Formula |
Ba |
Molecular Weight |
130.90694 g/mol |
IUPAC Name |
barium-131 |
InChI |
InChI=1S/Ba/i1-6 |
InChI Key |
DSAJWYNOEDNPEQ-VENIDDJXSA-N |
SMILES |
[Ba] |
Isomeric SMILES |
[131Ba] |
Canonical SMILES |
[Ba] |
Synonyms |
131Ba radioisotope Ba-131 radioisotope Barium-131 |
Origin of Product |
United States |
Preparation Methods
Nuclear Reaction and Target Fabrication
The cyclotron route employs the reaction, utilizing natural cesium chloride () targets. Proton beams at 27.5 MeV are optimized to minimize competing reactions such as or , which produce long-lived impurities. Target fabrication involves pressing 80 mg of CsCl into a platinum backing, achieving an area density of 70 mg/cm². The low thermal conductivity of CsCl necessitates thin layers to prevent overheating and ensure uniform irradiation.
Table 1: Cyclotron Irradiation Parameters for Production
| Parameter | Value |
|---|---|
| Proton energy | 27.5 MeV (degraded to 26.7 MeV) |
| Beam current | 25–30 µA |
| Irradiation time | 4 hours |
| Target material | Natural |
| Yield per irradiation | 190 ± 26 MBq |
Purification and Radiochemical Purity
Post-irradiation, the target is dissolved in 0.01 M HNO₃, and is separated from bulk cesium and radioactive contaminants (e.g., , ) using Sr Resin. This extraction chromatographic resin selectively retains barium isotopes at pH 4–5, achieving 80% recovery with <0.01% isotopic impurity from . Gamma spectroscopy confirms the absence of cesium isotopes in the final product.
Quality Control and Radiolabeling
Quality assessment employs thin-layer chromatography (TLC) to verify labeling efficiency with chelators like macropa. In reverse-phase TLC, free migrates with , while macropa complexes remain at the baseline (). Radiolabeling under mild conditions (pH 7, 25°C) achieves >95% complexation, critical for in vivo stability studies.
Reactor-Based Production via Neutron Activation
Neutron Capture Cross-Sections and Target Enrichment
Reactor production relies on neutron capture by enriched (natural abundance: 0.1%), following the reaction. The thermal neutron cross-section () for is 6.9 ± 0.5 barns, while the resonance integral () is 173 ± 7 barns. Enriching to 35% increases the saturation yield to 60 GBq/mg after 20 days in a high-flux reactor (thermal neutron flux: ).
Table 2: Reactor Irradiation Parameters for Production
| Parameter | Value |
|---|---|
| Neutron flux (thermal) | |
| Irradiation time | 20 days (saturation) |
| Target material | Enriched (35%) |
| Saturation yield | 60 GBq/mg |
| Co-produced | 370 MBq/mg |
Decay and Milking for Cesium-131
decays to ( days), a therapeutic isotope for brachytherapy. The "milking" process involves repeated separations of from the irradiated barium target at 7-day intervals, maximizing yield while minimizing contamination. After 40 days, the target is depleted of and requires re-irradiation.
Impurity Mitigation
The primary impurity, ( years), arises from reactions. Using cadmium covers during irradiation suppresses epithermal neutron absorption, reducing formation by 90%. Post-purification, the / activity ratio is , equivalent to 15 kBq per 100 MBq dose.
Comparative Analysis of Production Methods
Yield and Scalability
Cyclotron production offers moderate yields (190 MBq/run) suitable for preclinical studies, while reactor methods achieve higher activities (60 GBq/mg) for clinical applications. However, reactor production requires costly enrichment and generates long-lived .
Q & A
Q. What are the standard protocols for synthesizing and characterizing Barium-131 in laboratory settings?
this compound is typically produced via neutron activation or charged-particle reactions. For synthesis, researchers must optimize irradiation time and neutron flux to achieve desired isotopic purity. Characterization involves gamma spectroscopy to confirm the isotope’s decay profile (e.g., 496 keV gamma emission) and half-life (~11.5 days). Radiochemical purity is assessed using HPLC or TLC, while mass spectrometry validates isotopic identity. Experimental protocols should align with nuclear chemistry safety standards, including shielding and waste management .
Q. How do researchers ensure the reproducibility of this compound decay data in experimental studies?
Reproducibility requires strict control of environmental factors (e.g., temperature, humidity) and calibration of detection instruments (e.g., high-purity germanium detectors). Standard reference materials (e.g., NIST-traceable sources) should be used to validate gamma spectroscopy results. Detailed documentation of experimental conditions (e.g., detector geometry, counting time) is critical for cross-study comparisons. Discrepancies in half-life measurements often arise from incomplete decay correction or background radiation interference, necessitating statistical error analysis .
Q. What are the primary safety considerations when handling this compound in radiochemical experiments?
this compound emits beta and gamma radiation, requiring lead shielding and remote handling tools. Researchers must monitor dose rates with Geiger-Müller counters and adhere to ALARA (As Low As Reasonably Achievable) principles. Waste disposal protocols should comply with regulatory guidelines for intermediate-lived isotopes. Contamination risks are mitigated via glovebox use and frequent swab tests .
Advanced Research Questions
Q. How can conflicting data on this compound’s daughter nuclides be resolved in decay chain studies?
Contradictions often stem from variations in detection sensitivity or incomplete decay chain isolation. Researchers should employ high-resolution gamma spectroscopy paired with multi-channel analyzers to distinguish overlapping energy peaks. Comparative analysis of decay curves under controlled conditions (e.g., secular equilibrium) can clarify branching ratios. Cross-validation with Monte Carlo simulations improves accuracy in identifying minor decay pathways .
Q. What methodological challenges arise when integrating this compound into radiotheranostic applications?
Key challenges include achieving target-specific delivery while minimizing off-site radiation exposure. Researchers must optimize chelation chemistry (e.g., using DOTA or NOTA ligands) to stabilize this compound in vivo. Preclinical studies require biodistribution assays in animal models, with SPECT/CT imaging to track pharmacokinetics. Dose escalation studies must balance therapeutic efficacy (e.g., tumor ablation) with toxicity thresholds .
Q. How can experimental designs address the short half-life of this compound in longitudinal studies?
Time-sensitive protocols involve pre-planning irradiation schedules to synchronize isotope availability with biological assays. For in vivo studies, staggered dosing or fractionated administration mitigates decay-related activity loss. Data normalization using decay correction algorithms (e.g., Bateman equations) ensures consistency in longitudinal measurements. Collaboration with cyclotron facilities for on-demand production is often necessary .
Data Analysis and Interpretation
Q. What statistical methods are recommended for analyzing this compound’s decay kinetics in heterogeneous samples?
Nonlinear regression models (e.g., least-squares fitting) are applied to decay curves to extract half-life and activity. For heterogeneous samples, bootstrapping or Bayesian methods account for variability in spatial distribution. Uncertainty propagation (e.g., Monte Carlo simulations) quantifies errors in derived parameters. Open-source tools like ROOT or Python’s SciPy facilitate reproducible analysis .
Q. How should researchers reconcile discrepancies between theoretical and experimental yields in this compound production?
Yield discrepancies often arise from neutron flux gradients in reactors or isotopic impurities in target materials. Sensitivity analysis identifies dominant variables (e.g., cross-sectional data accuracy). Iterative refinement of irradiation parameters, validated against MCNP simulations, improves alignment between theoretical and empirical yields .
Tables: Key Properties of this compound
| Property | Value/Description | Reference |
|---|---|---|
| Half-life | ~11.5 days | |
| Decay mode | β⁻ decay (max energy ~1.02 MeV) | |
| Gamma emissions | 496 keV (dominant line) | |
| Production method | Neutron activation of natural barium | |
| Radiochemical purity assay | HPLC, TLC, gamma spectroscopy |
Guidance for Further Research
- Gaps in Literature : Limited data on this compound’s compatibility with novel targeting vectors (e.g., nanocarriers).
- Methodological Innovations : Development of bifunctional chelators for improved in vivo stability .
- Collaborative Frameworks : Interdisciplinary teams (chemists, physicists, biologists) enhance experimental rigor in theranostic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
